

Chemical and physical properties of 3,4-Dimethoxy- β -nitrostyrene

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Compound of Interest

Compound Name: 3,4-Dimethoxy-*b*-nitrostyrene

Cat. No.: B1587075

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An In-depth Technical Guide to 3,4-Dimethoxy- β -nitrostyrene: Properties, Synthesis, and Applications

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Introduction

3,4-Dimethoxy- β -nitrostyrene, a prominent member of the nitrostyrene class of compounds, serves as a critical intermediate in organic synthesis and a molecule of significant interest in medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the electron-donating dimethoxy-substituted phenyl ring and the electron-withdrawing nitrovinyl group, govern its reactivity and biological activity. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and key applications of 3,4-Dimethoxy- β -nitrostyrene, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

3,4-Dimethoxy- β -nitrostyrene, also known as 1,2-dimethoxy-4-(2-nitroethenyl)benzene, is a yellow crystalline solid.^[1] The presence of the conjugated system involving the benzene ring, the vinyl group, and the nitro group is responsible for its characteristic color.

Table 1: Core Chemical and Physical Properties of 3,4-Dimethoxy- β -nitrostyrene

| Property | Value | Source(s) |
|---------------------|---|---|
| Molecular Formula | C ₁₀ H ₁₁ NO ₄ | [1] [2] [3] [4] |
| Molecular Weight | 209.20 g/mol | [2] [3] |
| CAS Number | 4230-93-7 | [1] [2] [3] [4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 343.9 °C at 760 mmHg | [2] |
| Density | 1.197 g/cm ³ | [2] |
| Solubility | Sparingly soluble in water (17 g/L at 25 °C) | [1] |
| Refractive Index | 1.564 | [2] |
| Flash Point | 158.6 °C | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Structural Identifiers:

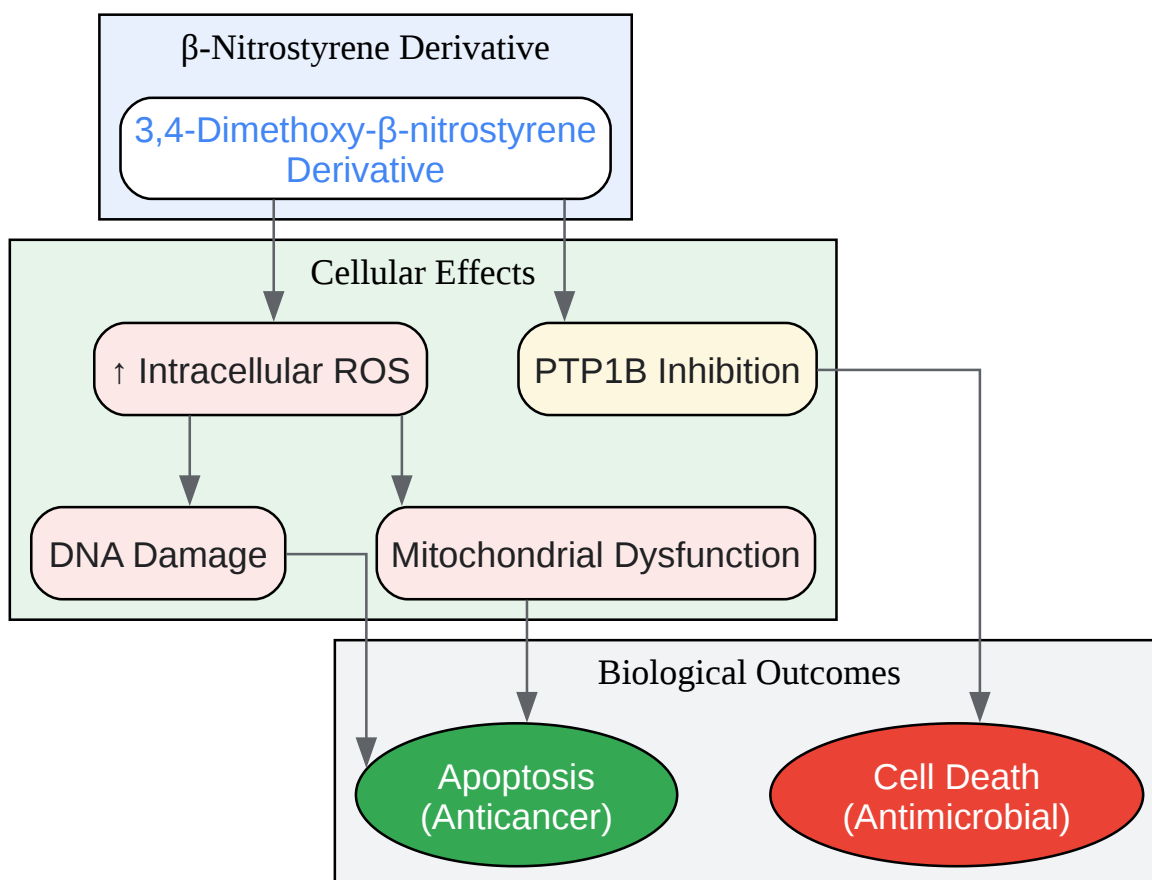
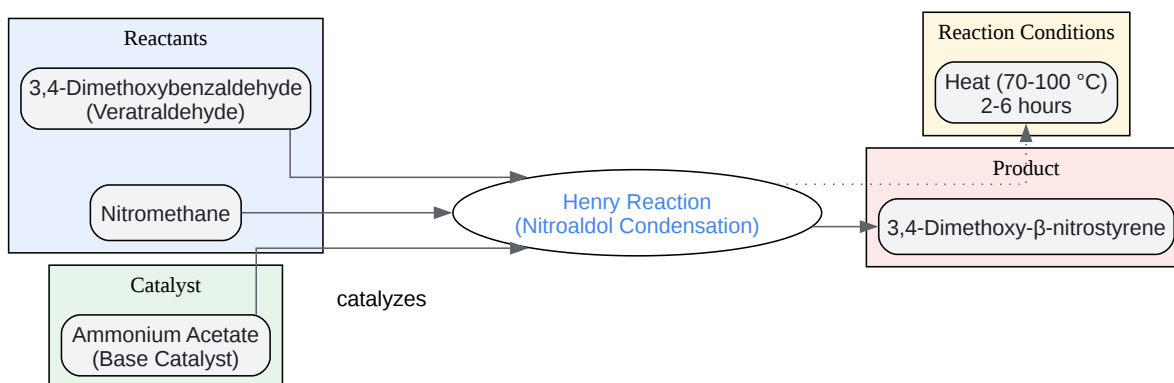
- IUPAC Name: 1,2-dimethoxy-4-(2-nitroethenyl)benzene[\[3\]](#)
- Synonyms: 1-(3,4-Dimethoxyphenyl)-2-nitroethene, 3,4-Dimethoxynitrostyrene, Veratraldehyde nitrostyrene[\[2\]](#)[\[3\]](#)
- InChI: InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+[\[4\]](#)
- InChIKey: SYJMYDMKPSZMSB-AATRIKPKSA-N[\[4\]](#)
- Canonical SMILES: COC1=C(C=C(C=C1)C=C--INVALID-LINK--[O-])OC[\[1\]](#)

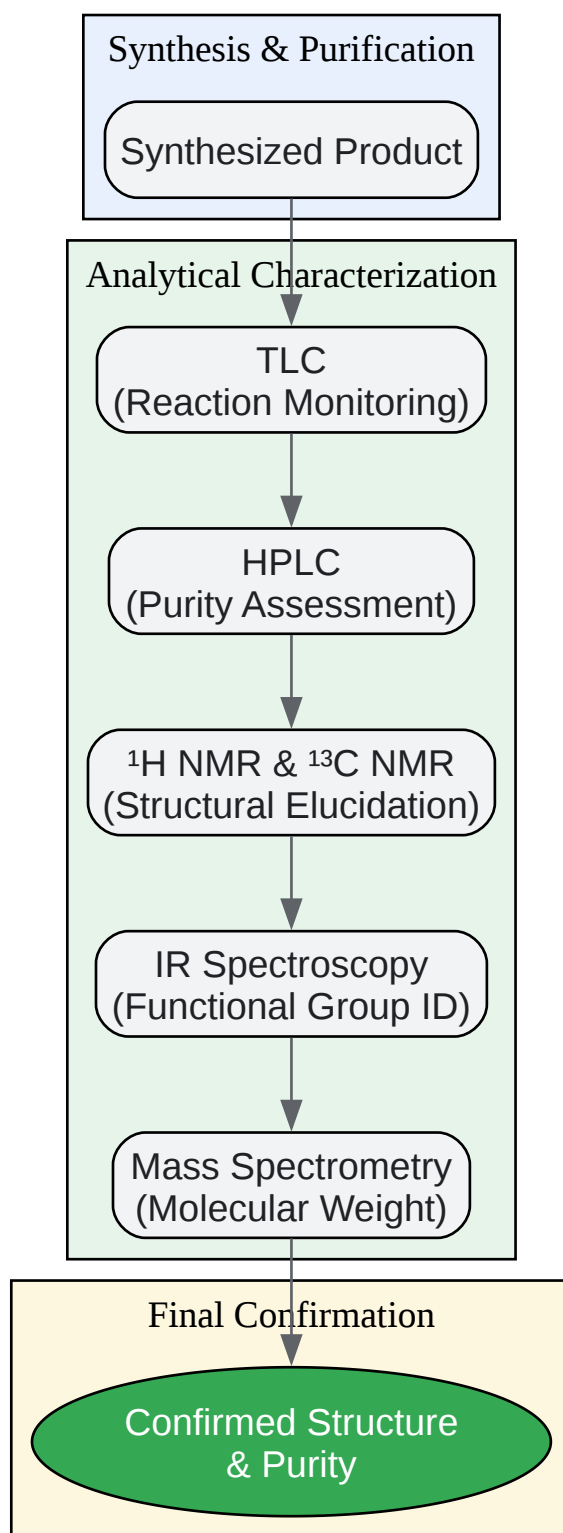
Synthesis and Reactivity

The primary and most efficient method for the synthesis of 3,4-Dimethoxy- β -nitrostyrene is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane.^[5]

Synthetic Pathway: Henry Reaction

The reaction proceeds via the deprotonation of nitromethane by a base to form a resonance-stabilized anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of veratraldehyde, forming a β -nitro alkoxide intermediate. Subsequent protonation and dehydration yield the final product, 3,4-Dimethoxy- β -nitrostyrene. Ammonium acetate is commonly employed as a catalyst.^[5]





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